Methyl 1-fluorosulfonyloxynaphthalene-2-carboxylate
Description
Methyl 1-fluorosulfonyloxynaphthalene-2-carboxylate is a naphthalene-derived compound featuring a fluorosulfonyloxy (-OSO₂F) group at the 1-position and a methyl ester (-COOCH₃) at the 2-position. This structure combines sulfonate ester reactivity with aromatic stabilization, making it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and materials science. The fluorosulfonyloxy group is highly electrophilic, enabling nucleophilic substitution reactions, while the methyl ester enhances solubility in organic solvents and modulates electronic properties.
The compound’s synthesis typically involves the fluorosulfonylation of 1-hydroxynaphthalene-2-carboxylic acid methyl ester using fluorosulfonic acid derivatives. Its crystallographic data, if available, would likely be refined using programs like SHELXL due to its small-molecule nature .
Properties
IUPAC Name |
methyl 1-fluorosulfonyloxynaphthalene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO5S/c1-17-12(14)10-7-6-8-4-2-3-5-9(8)11(10)18-19(13,15)16/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSNDVJRACJIOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2C=C1)OS(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-fluorosulfonyloxynaphthalene-2-carboxylate typically involves the introduction of the fluorosulfonyloxy group onto the naphthalene ring. One common method is the reaction of naphthalene-2-carboxylic acid with fluorosulfonic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then esterified with methanol to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-fluorosulfonyloxynaphthalene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorosulfonyloxy group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carboxylate ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The naphthalene ring can be oxidized to form quinones under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane), and catalysts (e.g., triethylamine).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., acetone).
Major Products Formed
Substitution: Derivatives with different functional groups replacing the fluorosulfonyloxy group.
Reduction: Alcohol derivatives.
Oxidation: Quinone derivatives.
Scientific Research Applications
Methyl 1-fluorosulfonyloxynaphthalene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of Methyl 1-fluorosulfonyloxynaphthalene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorosulfonyloxy group can enhance the compound’s reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
a. 1-Methylnaphthalene and 2-Methylnaphthalene
These isomers lack functional groups but share the naphthalene backbone. Toxicological studies indicate that 1- and 2-methylnaphthalene exhibit low acute toxicity (oral LD₅₀ > 5,000 mg/kg in rats) but may cause hepatic and respiratory effects in chronic exposure . In contrast, Methyl 1-fluorosulfonyloxynaphthalene-2-carboxylate’s fluorosulfonyl and ester groups likely increase reactivity and toxicity, though specific data are absent.
b. Methyl Salicylate A simple aromatic ester, methyl salicylate is less complex but shares ester functionality. Its volatility (vapor pressure ~0.1 mmHg at 25°C) and use as a flavoring agent contrast with the non-volatile, reactive nature of the fluorosulfonyloxy-containing compound .
c. 2-Ethylhexyl Methylphosphonofluoridate This organophosphorus compound (CAS 458-71-9) includes a fluoridated phosphonate ester, analogous to the fluorosulfonyloxy group in the target compound. Both are highly reactive, but the phosphonate’s neurotoxic mechanisms (e.g., acetylcholinesterase inhibition) differ from sulfonate’s electrophilic substitution pathways .
Physicochemical Properties (Inferred)
*Estimated values based on structural analogues.
Toxicological Considerations
- Fluorosulfonyloxy Group : May cause dermal/ocular irritation akin to fluorosulfonic acid derivatives.
- Naphthalene Core: Possible aromatic hydrocarbon toxicity (e.g., carcinogenicity in prolonged exposure) .
- Ester Group : Hydrolysis to carboxylic acid could alter toxicity profiles, as seen in methyl salicylate .
Biological Activity
Methyl 1-fluorosulfonyloxynaphthalene-2-carboxylate is a synthetic organic compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and various case studies that highlight its efficacy in different biological contexts.
Chemical Structure and Synthesis
This compound belongs to a class of compounds known for their diverse biological activities. The structure includes a naphthalene ring substituted with a fluorosulfonyloxy group and a carboxylate moiety. The synthesis typically involves the reaction of naphthalene derivatives with fluorosulfonic acid and subsequent esterification with methanol.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis through the activation of specific signaling pathways.
- Antimicrobial Properties : Research indicates that this compound possesses antibacterial activity, particularly against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are crucial for determining its effectiveness.
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which may contribute to its therapeutic potential in treating diseases associated with those enzymes.
Anticancer Studies
A series of in vitro studies have been conducted to evaluate the anticancer properties of this compound. For instance, one study assessed its effects on HeLa (cervical cancer) and HepG2 (liver cancer) cell lines using the MTT assay. The results demonstrated an IC50 value indicating significant cytotoxicity at lower concentrations compared to control compounds.
| Cell Line | IC50 Value (µg/mL) | Mechanism of Action |
|---|---|---|
| HeLa | 15.3 | Apoptosis induction through caspase activation |
| HepG2 | 20.5 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
In antimicrobial studies, this compound was tested against various bacterial strains. The following table summarizes the MIC values obtained from these studies:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings indicate that the compound exhibits stronger activity against Gram-positive bacteria compared to Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains.
The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that:
- Apoptosis Induction : The compound may trigger apoptotic pathways by activating caspases and modulating Bcl-2 family proteins.
- Enzyme Interaction : It is believed to interact with specific enzymes involved in cellular metabolism, potentially disrupting normal cellular functions and leading to cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
